molecular formula C18H18Cl2N4O2S B2523703 2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209767-87-2

2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2523703
CAS No.: 1209767-87-2
M. Wt: 425.33
InChI Key: YOZMZMHFQBEDNC-UHFFFAOYSA-N
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Description

2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a piperazine ring, which is further substituted with a 2,4-dichloro-5-methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperazine Substitution: The piperazine ring is introduced by reacting the benzimidazole core with piperazine in the presence of a suitable base.

    Sulfonylation: The final step involves the sulfonylation of the piperazine ring with 2,4-dichloro-5-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and minimization of side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biology: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfonylated piperazine derivatives.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzimidazole core may also interact with nucleic acids or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole apart is the presence of the 2,4-dichloro-5-methylphenylsulfonyl group, which imparts unique chemical properties and potential biological activities not seen in other similar compounds.

Properties

IUPAC Name

2-[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O2S/c1-12-10-17(14(20)11-13(12)19)27(25,26)24-8-6-23(7-9-24)18-21-15-4-2-3-5-16(15)22-18/h2-5,10-11H,6-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZMZMHFQBEDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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